molecular formula C11H18O6 B8391998 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B8391998
M. Wt: 246.26 g/mol
InChI Key: YNHUTZSDIKVVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure. It is primarily used in various industrial applications, including the synthesis of dyes, pigments, and sealants. This compound is also utilized as a catalyst or ligand in organic synthesis reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes esterification, protection, and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst or ligand in various reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, sealants, and other chemical products.

Mechanism of Action

The mechanism of action of 2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or ligand, facilitating various chemical reactions. Its unique structure allows it to participate in complex reaction mechanisms, influencing the rate and outcome of these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropan-2-yl 4-(ethoxycarbonyl)-5-(2-hydroxyethyl)-3-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

Uniqueness

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications.

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

2-ethoxycarbonyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C11H18O6/c1-5-16-10(15)7(9(13)14)6-8(12)17-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

YNHUTZSDIKVVOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the tri-ester of example 21 (38 g, 0.14 mol) in ethanol (456 mL) was added 77.6 mL of a 10% aqueous solution of potassium hydroxide. The resulting mixture was refluxed for 3 hours. The isolated product was purified by flash chromatography (SiO2, 90% dichloromethane-10% methanol) to afford 20.68 g (60.6% yield) of the title compound: 1H NMR (CDCl3, 400 MHz) 4.16 (q, 2H), 3.72 (t, 1H), 2.80 (d, 2H), 1.35 (s, 9H), 1.20 (t, 3H); 13C NMR (CDCl3, 400 MHz) 170.0, 168.9, 81.6, 62.4, 47.7, 34.5, 28.2, 14.5.
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
456 mL
Type
solvent
Reaction Step One
Yield
60.6%

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